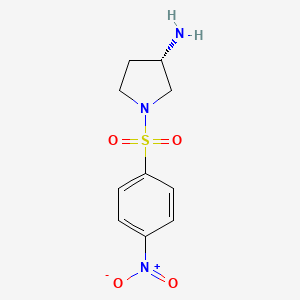
(3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the nitro group and the pyrrolidine ring in its structure suggests potential biological activity, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the benzene ring is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Reduction: Formation of (3S)-1-(4-Aminobenzenesulfonyl)pyrrolidin-3-amine.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Potential use as a lead compound in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine is not well-documented. similar compounds often exert their effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription.
Disrupting Cell Membranes: Integrating into cell membranes and disrupting their integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidine: Lacks the amine group.
(3S)-1-(4-Aminobenzenesulfonyl)pyrrolidin-3-amine: Formed by the reduction of the nitro group.
(3S)-1-(4-Methylbenzenesulfonyl)pyrrolidin-3-amine: Contains a methyl group instead of a nitro group.
Uniqueness
(3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine is unique due to the presence of both the nitro group and the sulfonamide moiety, which can confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13N3O4S |
|---|---|
Molekulargewicht |
271.30 g/mol |
IUPAC-Name |
(3S)-1-(4-nitrophenyl)sulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H13N3O4S/c11-8-5-6-12(7-8)18(16,17)10-3-1-9(2-4-10)13(14)15/h1-4,8H,5-7,11H2/t8-/m0/s1 |
InChI-Schlüssel |
JBCCJVUMFWYZBK-QMMMGPOBSA-N |
Isomerische SMILES |
C1CN(C[C@H]1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1CN(CC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B15243416.png)
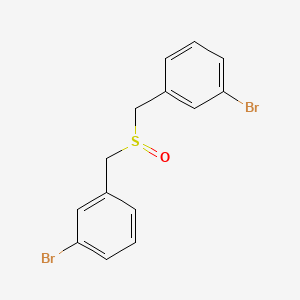
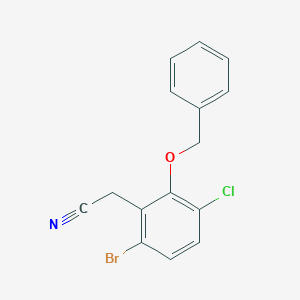
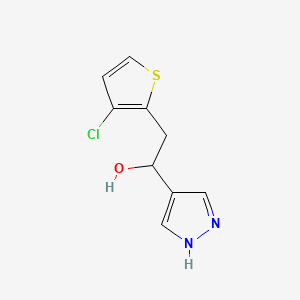
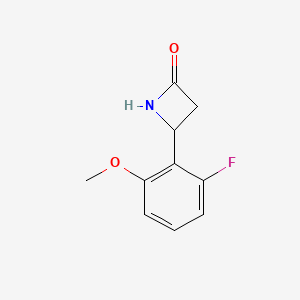
![(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL](/img/structure/B15243451.png)
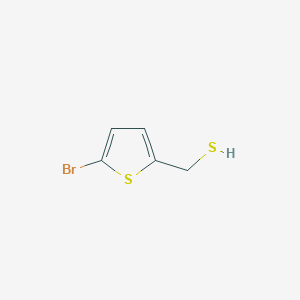
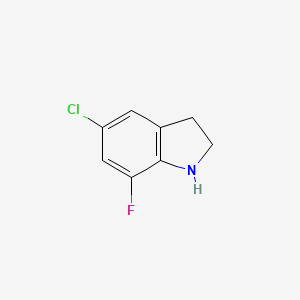
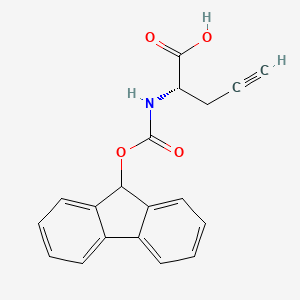
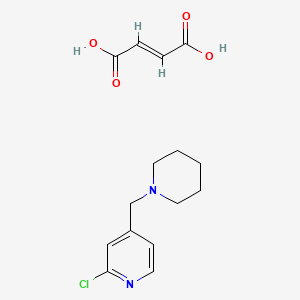
![(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B15243486.png)
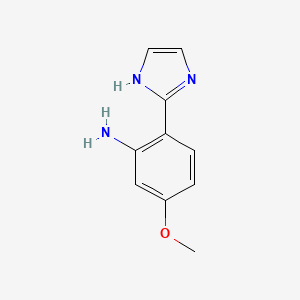

![1-[2-(Aminomethyl)phenoxy]propan-2-ol](/img/structure/B15243505.png)
